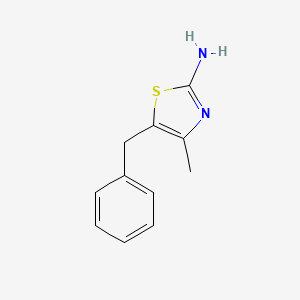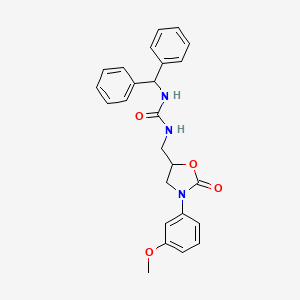
1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C25H25N3O4 . It has a molecular weight of 431.492. The IUPAC name is 1-benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea .Physical and Chemical Properties Analysis
The compound has a molecular weight of 431.492. It has a topological polar surface area of 50.8 Ų . Other properties such as solubility, melting point, boiling point, etc., are not available in the data.Scientific Research Applications
Chemical Synthesis and Molecular Design : Urea derivatives are pivotal in the design and synthesis of a wide range of chemical entities. Studies have detailed the reaction mechanisms of isocyanates with amines to produce urea compounds, which have applications in material science, pharmaceuticals, and agrochemicals. The flexibility in modifying the urea backbone allows for the creation of molecules with desired properties, such as enhanced solubility or specific biological activities (Peet, 1987).
Enzyme Inhibition and Anticancer Activity : Some urea derivatives have been explored for their enzyme inhibition capabilities and potential anticancer activities. The modification of the urea structure can lead to compounds that inhibit specific enzymes or demonstrate cytotoxicity against cancer cell lines, offering pathways for the development of new therapeutic agents (Mustafa et al., 2014).
Pharmacological Investigations : Research on urea derivatives also extends into pharmacology, where their interactions with biological targets can lead to novel treatments for diseases. For instance, specific urea compounds have shown promise in antidiabetic, antifilarial, and anticholinesterase activities, suggesting their utility in developing drugs for diabetes, parasitic infections, and neurodegenerative disorders, respectively (Lalpara et al., 2021; Ram et al., 1984; Vidaluc et al., 1995).
Material Science and Hydrogel Formation : In the realm of material science, urea derivatives contribute to the development of hydrogels with tunable physical properties. These hydrogels have potential applications in drug delivery, tissue engineering, and as sensors, where the gel's properties can be adjusted by changing the urea derivative's structure or the conditions of gel formation (Lloyd & Steed, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-3-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-14-8-13-20(15-21)28-17-22(32-25(28)30)16-26-24(29)27-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUMUGPKOJFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)
![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)

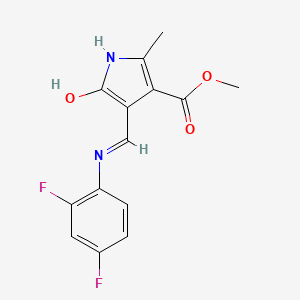
![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2543061.png)
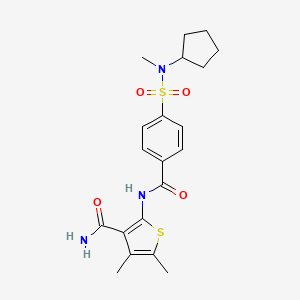
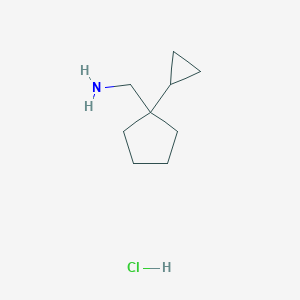
![2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2543066.png)

![N-(4-ethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2543068.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2543071.png)
